Cas no 56374-56-2 (Sodium Acetate-1,2-13C2)
Sodium Acetate-1,2-13C2 Chemical and Physical Properties
Names and Identifiers
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- SODIUM ACETATE-13C2
- (1-13C)-pyruvate sodium salt
- (13)C1-sodium pyruvate
- [1,2-13C2] sodium acetate
- [1,2-13C2]-sodium acetate
- [1,3-(13)C2]NaOAc
- AG-H-54797
- CTK8G3159
- Propanoic-1-13Cacid, 2-oxo-, sodium salt (9CI)
- Pyruvic acid-1-13C s
- sodium (13)C-1-pyruvate
- sodium [1-(13)C]pyruvate
- sodium [1-(13C)]pyruvate
- sodium [1,2-(13)C2]acetate
- sodium [1,2-13C2]acetate
- sodium [U-(13)C2]-acetate
- Sodium pyruvate-1-13C
- 13C Labeled acetic acid sodium salt
- 13C Labeled sodium acetate
- Sodium Acetate-1,2-13C2
-
- MDL: MFCD00037667
- Inchi: 1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1;
- InChI Key: VMHLLURERBWHNL-AWQJXPNKSA-M
- SMILES: [Na+].[O-][13C]([13CH3])=O
Computed Properties
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 34.6
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: solid
- Melting Point: >300 °C (dec.) (lit.)
- Solubility: Not available
Sodium Acetate-1,2-13C2 Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 22-24/25
- FLUKA BRAND F CODES:3-10
Sodium Acetate-1,2-13C2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663859-50G |
Sodium Acetate-1,2-13C2 |
56374-56-2 | 99 atom % | 50g |
¥75664.31 | 2023-11-30 | |
| TRC | S610971-50mg |
Sodium Acetate-1,2-13C2 |
56374-56-2 | 50mg |
$ 173.00 | 2023-09-06 | ||
| TRC | S610971-250mg |
Sodium Acetate-1,2-13C2 |
56374-56-2 | 250mg |
$ 464.00 | 2023-09-06 | ||
| TRC | S610971-1g |
Sodium Acetate-1,2-13C2 |
56374-56-2 | 1g |
$ 1248.00 | 2023-09-06 | ||
| abcr | AB462718-250 mg |
Sodium acetate-13C2 |
56374-56-2 | 250MG |
€309.50 | 2023-07-18 | ||
| abcr | AB462718-1 g |
Sodium acetate-13C2 |
56374-56-2 | 1g |
€641.70 | 2023-07-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 282014-250MG |
Sodium Acetate-1,2-13C2 |
56374-56-2 | 250mg |
¥2242.55 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 282014-1G |
Sodium Acetate-1,2-13C2 |
56374-56-2 | 1g |
¥5497.02 | 2023-12-09 | ||
| TRC | S610971-1000mg |
Sodium Acetate-1,2-13C2 |
56374-56-2 | 1g |
$1228.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02946-250mg |
SODIUM ACETATE-13C2 |
56374-56-2 | 99 atom % 13C | 250mg |
¥2858.0 | 2024-07-19 |
Sodium Acetate-1,2-13C2 Suppliers
Sodium Acetate-1,2-13C2 Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Sodium Acetate-1,2-13C2
Sodium Acetate-1,2-13C2: A Dual Isotopically Labeled Compound with Applications in Metabolic and Structural Studies
Sodium Acetate-1,2-13C2, identified by the Chemical Abstracts Service (CAS) number 56374-56-2, is a specialized isotopically labeled derivative of sodium acetate. This compound features two carbon atoms in the acetyl group (C2H3O2-) substituted with the stable isotope 13C, offering unique advantages in nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and biochemical pathway elucidation. The precise substitution of 13C at both carbon positions ensures high signal clarity and resolution in analytical techniques, making it an indispensable tool for advanced scientific research.
The synthesis of Sodium Acetate-1,2-13C2 involves the controlled incorporation of 13C-labeled acetic acid derivatives through catalytic hydrogenation or enzymatic methods. Modern production protocols prioritize high isotopic purity (>99% atom % 13C) to meet the stringent requirements of pharmaceutical development and biotechnology applications. The compound's molecular formula (C2HNaO2) remains chemically identical to its unlabeled counterpart but exhibits distinct spectroscopic signatures due to the mass difference between 12C and 13C isotopes.
In recent years, Sodium Acetate-1,2-13C2 has gained prominence in metabolic studies due to its role as a tracer for acetate metabolism. Researchers have utilized this compound to investigate acetate assimilation pathways in cancer cells, where altered metabolic profiles are critical for tumor progression. For instance, a 2024 study published in *Nature Metabolism* demonstrated that labeling acetate with dual 13C isotopes enabled precise quantification of acetyl-CoA synthesis rates in glioblastoma models. This application aligns with growing interest in exploiting metabolic vulnerabilities for targeted cancer therapies.
The compound's utility extends to structural biology research through solid-state NMR techniques. The dual labeling strategy enhances dipolar coupling interactions between adjacent carbon atoms, facilitating detailed analysis of protein-ligand interactions and membrane dynamics. A 2025 breakthrough using Sodium Acetate-1,2-13C2-
In drug discovery pipelines, Sodium Acetate-1,2-13C2-
The environmental science community has also adopted this compound for studying carbon cycling processes. Isotopic labeling experiments using Sodium Acetate-1,2-13C2-
In food science applications, the compound enables non-invasive monitoring of flavor development during fermentation processes. Recent work published in *Trends in Food Science & Technology* (Q4 2024) demonstrated how dual-labeled acetates can track ester formation kinetics in dairy products without altering sensory properties—a significant advancement for quality control protocols. The pharmaceutical industry leverages Sodium Acetate-1,2-13C2-
In agricultural research settings, this compound supports investigations into plant stress response mechanisms through metabolic profiling experiments. A 2024 study on drought-resistant crop varieties utilized dual-labeled acetates to trace carbon allocation patterns under water-limiting conditions, informing breeding programs aimed at improving crop resilience. The biotechnology sector employs Sodium Acetate-1,2-13C2-
Ongoing research continues to expand the application scope of this versatile reagent. Current investigations focus on its potential role in quantum computing qubit stabilization through hyperfine coupling effects between nuclear spins of adjacent carbon atoms—a frontier area that could revolutionize information processing technologies within the next decade.
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